[2-(3-cyanoanilino)-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate
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Overview
Description
[2-(3-cyanoanilino)-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate is a complex organic compound that features a quinazolinone core structure. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-cyanoanilino)-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with acetic anhydride to form benzoxazinones, which are then treated with ammonia to yield quinazolinones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-(3-cyanoanilino)-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
[2-(3-cyanoanilino)-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-(3-cyanoanilino)-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2(1H)-one: A simpler quinazolinone derivative with similar biological activities.
Quinazolin-4(3H)-one: Another quinazolinone derivative with a different substitution pattern.
2,3-Disubstituted Quinazolinones: Compounds with various substituents at the 2 and 3 positions, exhibiting diverse biological activities.
Uniqueness
[2-(3-cyanoanilino)-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanoanilino group enhances its potential for enzyme inhibition and receptor binding, while the oxoethyl group contributes to its overall stability and reactivity .
Properties
IUPAC Name |
[2-(3-cyanoanilino)-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c21-11-13-4-3-5-14(10-13)22-18(25)12-28-19(26)9-8-17-23-16-7-2-1-6-15(16)20(27)24-17/h1-7,10H,8-9,12H2,(H,22,25)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIUCITFQWMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)OCC(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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